1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol
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Overview
Description
1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H7BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
The synthesis of 1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution on the pyridine ring .
Chemical Reactions Analysis
1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-ol can be compared with other similar compounds such as:
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone: This compound has a similar structure but differs in the functional group attached to the pyridine ring.
2-amino-1-(6-fluoropyridin-3-yl)ethan-1-ol: This compound has an amino group instead of a bromine atom, leading to different chemical properties and applications.
1-(6-fluoropyridin-2-yl)ethan-1-ol:
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H7BrFNO |
---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
1-(6-bromo-3-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-4,11H,1H3 |
InChI Key |
ZQYWYNROVIVJQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=N1)Br)F)O |
Origin of Product |
United States |
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